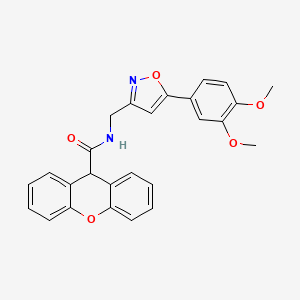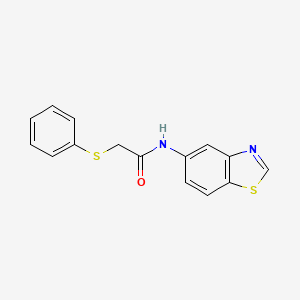![molecular formula C24H20N2O5S B2595874 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 941878-79-1](/img/structure/B2595874.png)
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzenesulfonyl group attached to the indole ring and a benzodioxolylmethyl group attached to the acetamide moiety, making it a unique structure with potential biological significance.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” might also interact with multiple targets in the body.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . It’s likely that “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” also has a complex mode of action involving interactions with multiple receptors.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the indole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Benzodioxolylmethyl Group: The final step involves the acylation of the indole derivative with a benzodioxolylmethyl acetamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Comparison with Similar Compounds
Similar compounds to 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide include other indole derivatives with sulfonyl or benzodioxolyl groups. Some examples are:
2-(1H-indol-3-yl)-N-(2H-1,3-benzodioxol-5-yl)methylacetamide: Lacks the benzenesulfonyl group but retains the indole and benzodioxolyl moieties.
3-(benzenesulfonyl)-1H-indole: Contains the benzenesulfonyl group but lacks the benzodioxolylmethyl acetamide moiety.
N-(2H-1,3-benzodioxol-5-yl)methyl-1H-indole-3-carboxamide: Features the benzodioxolylmethyl group but has a carboxamide instead of an acetamide.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-13-17-10-11-21-22(12-17)31-16-30-21)15-26-14-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFQDXTUFKZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
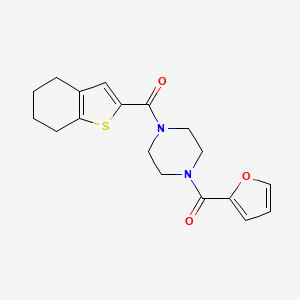
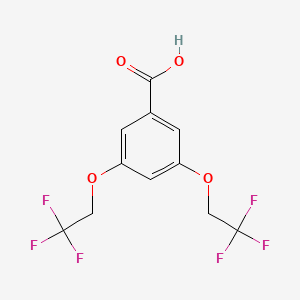
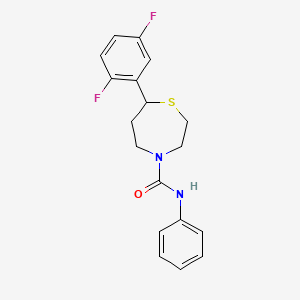
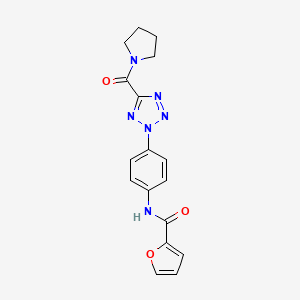
![N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595802.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2595803.png)
![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)
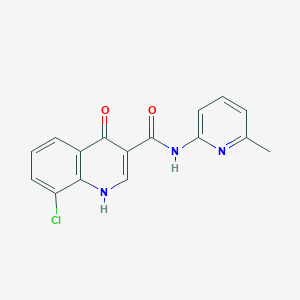
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
